2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in boiling ethanol .
Chemical Reactions Analysis
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound allows it to participate in these reactions. Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and triethylamine . Major products formed from these reactions include N-substituted cyanoacetamide derivatives and various heterocyclic compounds .
Scientific Research Applications
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is widely used in scientific research, particularly in the field of proteomics . It serves as a specialty product for studying protein interactions and functions. Additionally, this compound is utilized in the synthesis of biologically active heterocyclic moieties, making it valuable in medicinal chemistry and drug discovery . Its diverse biological activities have drawn the attention of biochemists and researchers in the last decade .
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming various heterocyclic compounds . These interactions can influence biological processes and pathways, contributing to its effects in proteomics and medicinal research .
Comparison with Similar Compounds
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific structure and functional groups. Similar compounds include other N-substituted cyanoacetamides and heteryl cyanoacetamides . These compounds share similar synthetic routes and chemical reactivity but may differ in their biological activities and applications . The uniqueness of this compound lies in its specific use in proteomics research and its ability to form diverse heterocyclic compounds .
Properties
Molecular Formula |
C18H21N3OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H21N3OS/c1-2-3-4-5-6-14-7-9-15(10-8-14)16-13-23-18(20-16)21-17(22)11-12-19/h7-10,13H,2-6,11H2,1H3,(H,20,21,22) |
InChI Key |
UJOYETBRRMXPGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |
Origin of Product |
United States |
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